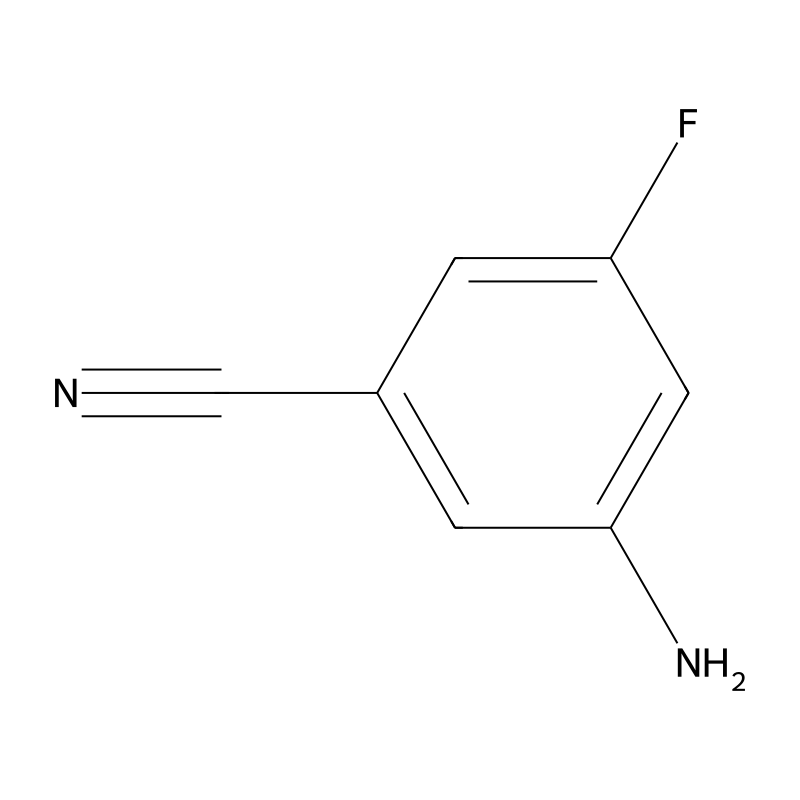3-amino-5-fluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
As a fluorinated building block, it can be used in the synthesis of various organic compounds. The presence of both the amino and nitrile groups makes it a versatile reagent in organic synthesis .
Pharmaceutical Research
Fluorinated compounds are often used in the development of new pharmaceuticals. The unique properties of fluorine can improve the biological activity and selectivity of drugs .
Material Science
Fluorinated compounds are used in the development of new materials, including polymers and ceramics. The presence of fluorine can enhance the properties of these materials .
Chemical Synthesis
It can be used in the synthesis of complex molecules, including natural products and pharmaceuticals .
Chromatography
Fluorinated compounds are used in chromatography as stationary phases due to their unique separation properties .
Analytical Chemistry
It can be used as a reagent in analytical chemistry for the detection and quantification of various substances .
3-Amino-5-fluorobenzonitrile is an organic compound characterized by the molecular formula C₇H₅FN₂. It features an amino group at the meta position and a fluorine atom at the para position relative to the nitrile group on the benzene ring. This structural arrangement imparts unique electronic properties, making it a valuable compound in both chemical synthesis and biological applications. The compound is often utilized as a building block in the development of pharmaceuticals and agrochemicals due to its reactivity and functional versatility .
- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions.
- Condensation Reactions: The nitrile group can participate in condensation reactions, leading to the formation of complex heterocycles.
Common reagents used in these reactions include zinc chloride as a catalyst for certain transformations and various dehydrating agents for nitrile formation .
Research indicates that 3-amino-5-fluorobenzonitrile exhibits potential biological activity, particularly as a precursor in synthesizing bioactive compounds. It has been explored for its role in developing acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases. Additionally, studies suggest that it may interact with various biological targets, including certain enzymes involved in metabolic pathways .
The synthesis of 3-amino-5-fluorobenzonitrile can be achieved through several methods:
- Starting from 2-Amino-5-fluorobenzaldehyde:
- React with hydroxylamine to form an oxime.
- Reduce the oxime to obtain the corresponding amine.
- Convert the amine into nitrile through dehydration.
- Direct Fluorination: In some cases, fluorination of benzonitriles can be performed using fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
3-Amino-5-fluorobenzonitrile is used in various fields:
- Pharmaceuticals: Acts as a synthetic intermediate for developing drugs targeting neurological disorders.
- Material Science: Utilized in creating specialty chemicals and materials due to its reactive functional groups.
- Organic Synthesis: Serves as a building block for synthesizing complex heterocycles and ligands used in catalysis .
Interaction studies involving 3-amino-5-fluorobenzonitrile have shown its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has implications for catalysis and material science. Moreover, studies indicate that it may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism, highlighting its relevance in pharmacokinetics .
3-Amino-5-fluorobenzonitrile can be compared with several related compounds based on structural and functional characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-chlorobenzonitrile | Chlorine substituent at the ortho position | Different halogen affects reactivity |
| 2-Amino-5-nitrobenzonitrile | Nitro group instead of fluorine | Potentially different biological activity |
| 2-Amino-5-fluoropyridine | Pyridine ring instead of benzene | Distinct electronic properties due to nitrogen |
| 3-Chloro-5-fluorobenzonitrile | Chlorine at meta position | Similar reactivity but different steric effects |
| 2-Amino-4-methylbenzonitrile | Methyl group at para position | Alters solubility and potential interactions |
The presence of both an amino group and a fluorine atom on the benzene ring gives 3-amino-5-fluorobenzonitrile distinct electronic and steric properties, making it particularly valuable for synthesizing various heterocyclic compounds and ligands .
XLogP3
GHS Hazard Statements
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








